1,2-Bis(isopropyl)naphthalene

Catalog No.
S526146
CAS No.
38640-62-9
M.F
C16H20
M. Wt
212.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(isopropyl)naphthalene

CAS Number

38640-62-9

Product Name

1,2-Bis(isopropyl)naphthalene

IUPAC Name

1,2-di(propan-2-yl)naphthalene

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3

InChI Key

IAUKWGFWINVWKS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C

Solubility

Soluble in DMSO

Synonyms

Bis(isopropyl)naphthalene, Naphthalene, bis(1-methylethyl)-

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C

Description

The exact mass of the compound 1,2-Bis(isopropyl)naphthalene is 212.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Field-Effect Transistors

Application as Fluorescence Probes

Application in Organic Light Emitting Diodes (OLEDs)

Application in Coal Tar Production

Application in Organic Solar Cells

Application in the Production of Dyes

1,2-Bis(isopropyl)naphthalene is an organic compound with the molecular formula C16H20C_{16}H_{20} and a molar mass of 212.3 g/mol. It consists of a naphthalene core with two isopropyl groups attached to the first and second carbon atoms of the naphthalene structure. This compound is known for its unique physical and chemical properties, including its relatively high boiling point and low solubility in water, which are typical characteristics of polycyclic aromatic hydrocarbons.

  • No known biological function or mechanism of action has been reported for 1,2-BIN in scientific literature.
  • Due to limited research, specific safety data for 1,2-BIN is not readily available. However, as a general guideline, organic compounds with aromatic rings can be flammable and slightly soluble in water. It's advisable to handle them with appropriate personal protective equipment in a well-ventilated environment following general laboratory safety practices [].
Typical of aromatic compounds. These include:

  • Electrophilic Substitution: The presence of isopropyl groups can direct electrophiles to the ortho and para positions on the naphthalene ring.
  • Hydrogenation: Under specific conditions, it can be hydrogenated to form saturated derivatives.
  • Oxidation: The compound may also be oxidized to form ketones or carboxylic acids.

The reactivity is influenced by the steric hindrance provided by the isopropyl groups, which can affect both the rate and selectivity of these reactions .

1,2-Bis(isopropyl)naphthalene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves reacting naphthalene with isopropylating agents (like isopropyl bromide) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction conditions can influence the yield and isomeric composition of the product .
  • Direct Isopropylation: Using isopropanol as a reagent in a high-pressure reactor has been explored to achieve higher yields and selectivity towards desired isomers .

1,2-Bis(isopropyl)naphthalene finds applications in various fields:

  • Industrial Solvent: Due to its hydrophobic nature, it serves as a solvent in chemical processes.
  • Chemical Intermediate: It is used in the synthesis of other organic compounds and materials.
  • Additive in Lubricants: Its thermal stability makes it suitable for use in lubricants and greases.

Interaction studies involving 1,2-bis(isopropyl)naphthalene focus on its behavior in different environments:

  • Chemical Stability: Studies indicate that it remains stable under standard conditions but may react under extreme temperatures or in the presence of strong oxidizers .
  • Biodegradability: Research on similar compounds suggests that while polycyclic aromatic hydrocarbons can be persistent in the environment, their degradation pathways are influenced by microbial activity.

1,2-Bis(isopropyl)naphthalene shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

CompoundStructure TypeUnique Features
1-IsopropylnaphthaleneMonosubstitutedExhibits different reactivity due to single substitution
2-IsopropylnaphthaleneMonosubstitutedSimilar reactivity but different steric effects
1,6-DiisopropylnaphthaleneDisubstitutedIncreased steric hindrance affecting reactivity
1,2-DiisopropylnaphthaleneDisubstitutedDifferent physical properties due to dual substitution

The uniqueness of 1,2-bis(isopropyl)naphthalene lies in its specific substitution pattern on the naphthalene ring, which influences its chemical behavior and applications compared to other isomers.

Thermodynamic vs. Kinetic Control in Isomer Formation

  • Kinetic control: Low-temperature reactions with strong Lewis acids (e.g., AlCl₃) favor the 1,2-isomer via electrophilic attack at the sterically accessible C1 position, followed by directed isopropylation at C2.
  • Thermodynamic control: Higher temperatures or prolonged reaction times promote isomerization to the more stable 2,6- or 2,7-isomers, where bulky groups avoid steric clash [1] [5].

Table: Isomer Distribution in Naphthalene Isopropylation

Reaction ConditionDominant IsomerStability Factor
25°C, AlCl₃ catalysis1,2-isomerKinetic product
80°C, prolonged reaction2,6-isomerThermodynamic

Multi-Step Alkylation Processes

Sequential alkylation mitigates steric challenges:

  • Monosubstitution: Naphthalene undergoes selective mono-isopropylation at C1 using a controlled stoichiometry of isopropylating agent.
  • Directed disubstitution: The monosubstituted intermediate (1-isopropylnaphthalene) is further alkylated at C2 via electrophilic substitution, leveraging the ortho-directing effect of the isopropyl group. This step requires precise stoichiometry to minimize polysubstitution [1] [6].

Isolation and Purification Techniques for Positional Isomers

Separation of 1,2-bis(isopropyl)naphthalene from other positional isomers (e.g., 1,4; 1,5; 2,6) exploits differences in polarity and steric bulk:

  • Derivatization-assisted separation: Isomers lacking ortho-substitution (e.g., 1,4 or 2,6) form sulfamic acid or sulfate ester derivatives with tertiary amine–SO₃ complexes, altering their solubility. The 1,2-isomer remains unreacted due to steric hindrance and is separated via filtration or extraction. Regeneration of other isomers uses mild acid hydrolysis [1] [4].
  • Chromatographic methods:
    • Ultra-performance convergence chromatography (UPC²): Uses Torus 2-PIC or DIOL columns with supercritical CO₂ to resolve isomers without derivatization. The 1,2-isomer elutes earlier than sterically hindered isomers due to lower molecular planarity [5].
    • Reversed-phase HPLC: Polar-embedded phases (e.g., Agilent Bonus-RP) separate isomers based on hydrophobic interactions, with the 1,2-isomer exhibiting distinct retention [7].

Table: Separation Efficiency of Techniques

MethodIsomer ResolutionKey Mechanism
DerivatizationHigh for 1,2 vs. 1,4/2,6Selective solubility
UPC² with Torus 2-PICBaseline separationSteric interaction
RP-HPLC (polar-embedded)Moderate to highHydrophobicity differences

Spectroscopic Identification Methods

Gas Chromatography-Mass Spectrometry Analysis of Isomeric Mixtures

Gas chromatography-mass spectrometry analysis represents the gold standard for identification and quantification of 1,2-bis(isopropyl)naphthalene within complex isomeric mixtures [1] [2]. The compound exhibits distinctive mass spectral characteristics with a molecular ion peak at mass-to-charge ratio 212, corresponding to its molecular formula C16H20 [3] [4]. Under electron ionization conditions, the base peak typically appears at the molecular ion mass, with characteristic fragmentation patterns involving sequential loss of isopropyl groups (mass 43) [3] [1].

Comprehensive two-dimensional gas chromatography has proven superior to conventional single-column techniques for separation of diisopropylnaphthalene isomers [1] [2]. Traditional analytical approaches using polar columns such as CP-Wax-52 as reference techniques, and non-polar columns like CP-Sil-8 as alternatives, often result in overlapping peaks that compromise accurate quantification [1]. The application of comprehensive two-dimensional gas chromatography provides clear improvement over single column techniques, enabling both qualitative and quantitative separations of diisopropylnaphthalene isomers with superior resolution [1] [2].

Research has demonstrated that eight of the ten possible diisopropylnaphthalene isomers can be detected in alkylation products, with seven isomers (1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6- and 2,7-) being successfully separated and identified [4] [5]. Notably, 1,2-diisopropylnaphthalene and 1,8-diisopropylnaphthalene were not found in typical alkylation reaction products, indicating their reduced thermodynamic stability or kinetic accessibility [4] [5].

The isotopic abundance analysis using gas chromatography-mass spectrometry has revealed significant variations in carbon-13 to carbon-12 ratios and deuterium to hydrogen ratios in naphthalene derivatives [3]. The mass spectral data demonstrate isotopic abundance ratios of (PM+1)/PM representing either carbon-13 or deuterium isotopes, with values ranging from decreased ratios of 44.41% to increased ratios of 129.40% depending on treatment conditions [3].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 1,2-bis(isopropyl)naphthalene through distinctive chemical shift patterns for both proton and carbon-13 nuclei [6] [7] [8]. The aromatic proton signals in the naphthalene ring system appear in the characteristic downfield region between 7.4 and 7.9 parts per million, with specific splitting patterns reflecting the substitution pattern [8] [9].

The isopropyl substituent groups generate characteristic multipicity patterns in proton nuclear magnetic resonance spectra [8]. The methine proton of the isopropyl group typically appears as a septet around 2.8 to 3.5 parts per million due to coupling with six equivalent methyl protons, while the methyl groups appear as doublets in the aliphatic region between 1.2 and 1.4 parts per million [6] [1] [4].

Carbon-13 nuclear magnetic resonance analysis reveals substituent effects that alter chemical shifts throughout the naphthalene framework [7] [8]. The aromatic carbon signals appear between 127 and 134 parts per million, with specific chemical shift variations dependent on the substitution pattern and electronic environment [7] [9]. The isopropyl carbon atoms exhibit characteristic resonances, with the quaternary carbon appearing around 28-35 parts per million and the methyl carbons appearing in the aliphatic region around 22-25 parts per million [6] [8].

Two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear single quantum correlation, have proven essential for resolving overlapping one-dimensional signals and determining connectivity patterns within the aromatic naphthalene framework [6]. These advanced techniques enable unambiguous assignment of hydrogen and carbon atoms from the aromatic naphthalene ring system, particularly important for complex substituted derivatives [6].

Studies of naphthalene derivatives have demonstrated that the presence of substituent groups not aligned coplanarly with the naphthalene ring exerts spatial influence on proton nuclear magnetic resonance signal manifestation, alongside electronic effects [6]. This spatial influence provides valuable structural information about molecular conformation and steric interactions in substituted naphthalene compounds [6].

Crystallographic Data and Molecular Geometry

The molecular geometry of 1,2-bis(isopropyl)naphthalene is based on the fundamental naphthalene framework, which consists of two fused benzene rings in a planar arrangement [10] [11]. The parent naphthalene molecule exhibits a monoclinic crystal system with space group P21/a, containing two molecules per unit cell [12] [11]. The unit cell dimensions for naphthalene are: a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [12] [11].

Within the naphthalene molecular framework, the carbon-carbon bond lengths are not uniform [10]. The bonds C1-C2, C3-C4, C5-C6, and C7-C8 measure approximately 1.37 Å (137 picometers), while the remaining carbon-carbon bonds are approximately 1.42 Å (142 picometers) in length [10]. This bond length alternation, established through X-ray diffraction studies, reflects the electronic structure and aromaticity of the naphthalene system [10].

The introduction of isopropyl substituents at the 1,2-positions creates steric interactions that influence the overall molecular geometry. The isopropyl groups adopt conformations that minimize steric hindrance while maintaining optimal orbital overlap with the aromatic system. The methyl groups of the isopropyl substituents typically adopt staggered conformations relative to the naphthalene plane to minimize steric repulsion [13] [14].

Crystallographic studies of related naphthalene derivatives have revealed that substituent groups can induce deviations from planarity in the naphthalene framework [13] [14]. The degree of deviation depends on the size and electronic properties of the substituents, with bulky groups like isopropyl potentially causing slight out-of-plane distortions [13] [14].

The molecular symmetry of 1,2-bis(isopropyl)naphthalene deviates from the higher symmetry observed in unsubstituted naphthalene. While naphthalene exhibits D2h symmetry in the gas phase, substitution reduces the molecular symmetry, affecting both the crystal packing and spectroscopic properties [9]. Solid-state nuclear magnetic resonance studies have demonstrated that crystalline environments can further reduce molecular symmetry below that observed in isolated molecules [9].

Temperature-dependent crystallographic studies of naphthalene have shown significant changes in molecular motion and crystal packing as temperature varies [15]. Multi-temperature X-ray and neutron diffraction data reveal that low-frequency molecular motions can be expressed in terms of molecular translations and librations, with additional contributions from high-frequency internal modes [15].

Solubility and Phase Behavior

The solubility characteristics of 1,2-bis(isopropyl)naphthalene reflect its predominantly hydrophobic nature, with an estimated XLogP3-AA value of 5.4 indicating high lipophilicity [16]. This high lipophilicity suggests limited water solubility and enhanced solubility in non-polar organic solvents [16].

Comparative studies of related isopropylnaphthalene derivatives provide insight into solubility trends within this compound class [17] [18]. The mono-substituted 2-isopropylnaphthalene demonstrates slight solubility in chloroform and ethyl acetate, suggesting that the bis-substituted analog would exhibit similar or enhanced solubility in these solvents [17] [18].

Phase behavior studies of naphthalene derivatives confined in mesoporous silicas have revealed depression of phase transition temperatures compared to bulk behavior [19] [20]. These confinement effects demonstrate that molecular interactions with surfaces can significantly alter thermodynamic properties, with depression and freeze-melt hysteresis generally greater in spherical pores compared to cylindrical pores [19] [20].

The phase transition behavior of naphthalene and its derivatives shows complex polymorphism under various conditions [21]. Molecular dynamics studies have identified the possibility of transient rotator phases in naphthalene compounds, where rotational jumps precede the onset of full melting with translational diffusion [21]. This two-step melting process has been observed in naphthalene but not in related polycyclic aromatic hydrocarbons like anthracene [21].

Liquid crystalline behavior has been observed in certain naphthalene derivatives with appropriate substituent patterns [22] [14]. Studies of 2,6-disubstituted naphthalene derivatives have shown formation of stable enantiotropic mesophases including Smectic A and Nematic phases [22] [14]. The mesophase behavior appears independent of alkyl chain length in these systems, suggesting that the naphthalene core provides the primary structural framework for liquid crystalline organization [22] [14].

The boiling points of diisopropylnaphthalene isomers span a narrow range from 308.6°C to 319.6°C, with 1,2-bis(isopropyl)naphthalene expected to fall within this range [23]. The close proximity of boiling points among isomers creates significant challenges for separation by conventional distillation techniques [23]. The melting points of diisopropylnaphthalene isomers show greater variation, ranging from -3.0°C for the 2,7-isomer to 69.5°C for the 2,6-isomer [23].

Crystallization behavior of diisopropylnaphthalene isomers has been exploited for purification purposes [24]. Static melt crystallization has proven effective for separating target isomers from complex mixtures, with the process involving sequential crystallization, sweating, and melting stages to achieve high purity products [24]. The distinctive melting point differences between isomers provide the thermodynamic driving force for this separation approach [24].

Environmental factors significantly influence the phase behavior of naphthalene derivatives [19] [20]. Temperature variations, pressure changes, and the presence of other molecules can alter phase transition temperatures and stability regions [19] [20]. Understanding these environmental effects is crucial for predicting behavior under various processing and application conditions [19] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

212.16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

94133-79-6

Wikipedia

1,2-Bis(isopropyl)naphthalene

Dates

Last modified: 04-14-2024

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